2-((2-chloro-9H-purin-6-yl)thio)acetic acid
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Overview
Description
2-((2-Chloro-9H-purin-6-yl)thio)acetic acid is a chemical compound with the empirical formula C7H5ClN4O2S and a molecular weight of 244.66 g/mol This compound is characterized by the presence of a purine ring substituted with a chlorine atom and a thioacetic acid group
Preparation Methods
The synthesis of 2-((2-chloro-9H-purin-6-yl)thio)acetic acid typically involves the reaction of 2-chloro-6-mercaptopurine with chloroacetic acid under specific conditions. The reaction is carried out in the presence of a base such as sodium hydroxide, which facilitates the nucleophilic substitution reaction. The product is then purified through recrystallization or chromatography techniques .
Industrial production methods for this compound are not well-documented, as it is primarily used in research settings. the synthetic route mentioned above can be scaled up for larger production if necessary.
Chemical Reactions Analysis
2-((2-Chloro-9H-purin-6-yl)thio)acetic acid undergoes various chemical reactions, including:
Oxidation: The thio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding thiol using reducing agents like dithiothreitol or sodium borohydride.
Substitution: The chlorine atom on the purine ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dimethyl sulfoxide (DMSO) or acetonitrile, and catalysts such as palladium or copper complexes. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-((2-Chloro-9H-purin-6-yl)thio)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of purine-based drugs and nucleoside analogs.
Biology: The compound is studied for its potential effects on cellular processes, including DNA replication and repair, due to its structural similarity to nucleotides.
Medicine: Research is ongoing to explore its potential as an antiviral or anticancer agent, given its ability to interfere with nucleic acid metabolism.
Mechanism of Action
The mechanism of action of 2-((2-chloro-9H-purin-6-yl)thio)acetic acid involves its interaction with cellular nucleic acids. The compound can be incorporated into DNA or RNA, leading to the disruption of normal nucleic acid function. This can result in the inhibition of DNA replication and transcription, ultimately leading to cell death. The molecular targets and pathways involved include DNA polymerases and other enzymes critical for nucleic acid metabolism .
Comparison with Similar Compounds
2-((2-Chloro-9H-purin-6-yl)thio)acetic acid can be compared with other similar compounds, such as:
2-((2-Chloro-9H-purin-6-yl)thio)propanoic acid: This compound has a similar structure but with a propanoic acid group instead of acetic acid. It may exhibit different chemical reactivity and biological activity.
1-(2-Chloro-9H-purin-6-yl)piperidine-3-carboxylic acid: This compound features a piperidine ring, which can influence its interaction with biological targets.
{[(5-Chlorothien-2-yl)methyl]thio}acetic acid:
The uniqueness of this compound lies in its specific substitution pattern on the purine ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-[(2-chloro-7H-purin-6-yl)sulfanyl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN4O2S/c8-7-11-5-4(9-2-10-5)6(12-7)15-1-3(13)14/h2H,1H2,(H,13,14)(H,9,10,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZCUUXJOTYMZCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1)C(=NC(=N2)Cl)SCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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